molecular formula C8H5ClN2O B6593965 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 881841-35-6

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B6593965
CAS No.: 881841-35-6
M. Wt: 180.59 g/mol
InChI Key: YVSSFFSMLCEHFV-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H5ClN2O. It is a derivative of imidazo[1,2-a]pyridine, characterized by the presence of a chloro substituent at the 5-position and an aldehyde group at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with chloroacetaldehyde under acidic conditions, followed by oxidation to introduce the aldehyde group. The reaction conditions often include:

    Temperature: 80-100°C

    Solvent: Ethanol or acetic acid

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the chloro position with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde in biological systems involves its interaction with molecular targets such as enzymes and receptors. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. The compound’s ability to act as a fluorescent probe is due to its unique electronic structure, which allows it to emit fluorescence upon excitation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
  • 5-Chloro-2-pyridinecarboxaldehyde
  • Imidazo[1,2-a]pyridine derivatives

Uniqueness

5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde stands out due to its specific substitution pattern, which imparts unique reactivity and biological properties. Compared to other imidazo[1,2-a]pyridine derivatives, it offers a balance of chemical stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate in drug discovery .

Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSSFFSMLCEHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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